molecular formula C27H28N4O3S B10875650 N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide

N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide

Cat. No.: B10875650
M. Wt: 488.6 g/mol
InChI Key: PTJRBNSCYQCEGA-UHFFFAOYSA-N
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Description

N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE is a complex organic compound that features a quinoxaline moiety, a phenylsulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoxaline derivative, which is then subjected to a series of reactions to introduce the ethyl, phenyl, and sulfonyl groups. The final step usually involves the formation of the butanamide backbone through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The quinoxaline moiety is often responsible for these interactions due to its planar structure and ability to participate in π-π stacking with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]PROPIONAMIDE
  • N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]PENTANAMIDE

Uniqueness

N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-METHYL-2-[(PHENYLSULFONYL)AMINO]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoxaline moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets .

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-(2-ethyl-5-quinoxalin-2-ylphenyl)-3-methylbutanamide

InChI

InChI=1S/C27H28N4O3S/c1-4-19-14-15-20(25-17-28-22-12-8-9-13-23(22)29-25)16-24(19)30-27(32)26(18(2)3)31-35(33,34)21-10-6-5-7-11-21/h5-18,26,31H,4H2,1-3H3,(H,30,32)

InChI Key

PTJRBNSCYQCEGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C(C(C)C)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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